N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
説明
N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-19-5-3-4-6-22(19)30-13-15-31(16-14-30)24-25-29-33(26(35)32(25)12-11-27-24)18-23(34)28-17-20-7-9-21(36-2)10-8-20/h3-12H,13-18H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDDNHDIRZBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, including the formation of the piperazine and pyrimidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, which is used to incorporate the piperazine ring into the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
Chemical Properties and Structure
Pharmacological Potential
N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has been investigated for its pharmacological properties:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties. A study involving various derivatives showed that modifications in the piperazine ring could enhance antibacterial efficacy against Gram-positive bacteria .
- Anticonvulsant Activity : Research indicates that triazole derivatives similar to this compound exhibit anticonvulsant effects. The presence of specific substituents on the phenyl rings appears to influence the potency of these compounds in seizure models .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Studies : A notable study evaluated the antimicrobial activity of synthesized triazole derivatives against various pathogens. The results indicated that compounds with a methoxy group showed enhanced activity compared to their unsubstituted counterparts .
- Neuropharmacological Evaluations : In vivo studies demonstrated that certain derivatives exhibited promising anticonvulsant properties in animal models, suggesting potential for development as anti-seizure medications .
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors and acetylcholinesterase . These interactions can modulate neurotransmitter levels and receptor activity, leading to therapeutic effects in neurological and psychiatric conditions.
類似化合物との比較
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific structural configuration, which allows for selective binding to its molecular targets. This selectivity enhances its potential therapeutic efficacy and reduces the likelihood of off-target effects .
生物活性
N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H29N7O3 |
| Molecular Weight | 487.56 g/mol |
| CAS Number | 1251614-77-3 |
| Density | 1.166 g/cm³ |
| Boiling Point | 620.1 °C |
| Flash Point | 328.8 °C |
N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Key Biological Activities
- Antidepressant Effects : The compound's structural components suggest potential activity as a serotonin receptor modulator. Studies have indicated that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Antitumor Activity : Preliminary investigations have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The presence of the triazole ring is often associated with enhanced antitumor activity due to its ability to interfere with DNA synthesis .
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in various studies. The piperazine moiety is known for its role in enhancing anticonvulsant activity by modulating GABAergic transmission .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related triazole derivatives that showed promising antitumor activity against different cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Another research article focused on the synthesis and biological evaluation of piperazine derivatives that exhibited notable anticonvulsant activity in rodent models, suggesting that modifications to the piperazine structure can enhance pharmacological efficacy .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential condensation and substitution reactions. Key parameters include:
- Temperature control : Maintaining 50–70°C during coupling steps to minimize side reactions (e.g., hydrolysis of the triazolo-pyrazine core) .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for piperazine ring introduction .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., 4-methoxyphenyl vs. 2-methylphenyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 477.95 vs. calculated 477.95) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .
Q. How does the compound’s reactivity vary under different pH and solvent conditions?
- Acidic conditions : Hydrolysis of the acetamide group occurs at pH < 3, forming carboxylic acid derivatives .
- Basic conditions : The triazolo-pyrazine core degrades at pH > 10, requiring neutral buffers for biological assays .
- Solvent effects : High solubility in DMSO (≥50 mg/mL) but limited solubility in aqueous solutions (<0.1 mg/mL), necessitating formulation with surfactants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis pathways for derivatives of this compound?
- Case study : Discrepancies in piperazine coupling efficiency (60–85% yields) arise from competing N-alkylation vs. N-arylation pathways. Use kinetic studies (e.g., time-resolved ¹H NMR) to identify dominant pathways under varying temperatures and catalysts .
- Orthogonal validation : Cross-validate reaction outcomes using LC-MS and 2D NOESY to confirm regioselectivity .
Q. What experimental strategies elucidate the compound’s mechanism of action in neurological targets?
- Receptor docking studies : Molecular dynamics simulations to predict binding to dopamine D₂/D₃ receptors (homology models based on piperazine pharmacophores) .
- Functional assays :
- Calcium flux assays : HEK293 cells expressing human serotonin 5-HT₁A receptors to measure EC₅₀ values .
- β-arrestin recruitment : BRET-based assays to assess biased agonism .
Q. How should researchers design assays to address conflicting bioactivity data in cancer models?
- Target prioritization : Screen against kinase panels (e.g., EGFR, BRAF) to identify off-target effects .
- Dose-response validation : Use 3D spheroid models (IC₅₀ = 2–5 μM in colorectal cancer HCT116) to reconcile discrepancies from 2D monolayer assays .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain reduced efficacy in vivo .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
